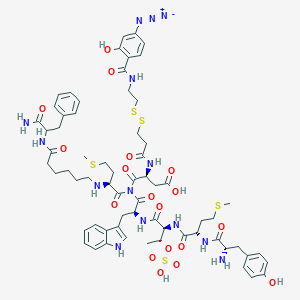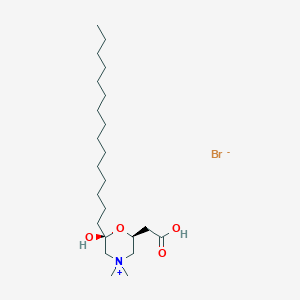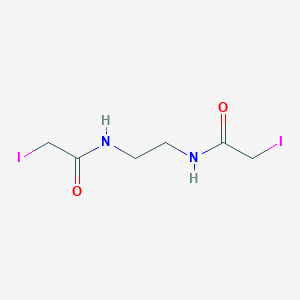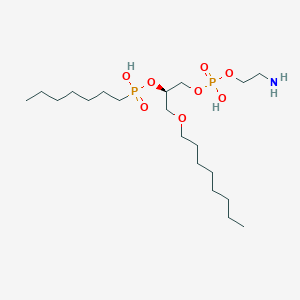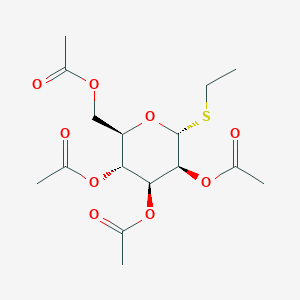
Chlorodimethyl(2-phenylpropan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodimethyl(2-phenylpropan-2-yl)silane is a chemical compound with the molecular formula C11H17ClSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorodimethyl(2-phenylpropan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with 2-phenylpropan-2-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with a chlorodimethylsilyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Chlorodimethyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. These reactions often require controlled temperatures to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Major products are silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chlorodimethyl(2-phenylpropan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which chlorodimethyl(2-phenylpropan-2-yl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable under various conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new organosilicon compounds .
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the phenyl group.
Chlorodimethyl(2-propenyl)silane: Similar structure but with a propenyl group instead of a phenyl group.
Chlorodimethylphenylsilane: Similar but without the additional alkyl group on the phenyl ring.
Uniqueness
Chlorodimethyl(2-phenylpropan-2-yl)silane is unique due to the presence of both a phenyl group and an additional alkyl group on the silicon atom. This structure provides enhanced stability and reactivity compared to simpler organosilicon compounds. Its unique properties make it valuable in applications requiring high stability and specific reactivity .
Propiedades
IUPAC Name |
chloro-dimethyl-(2-phenylpropan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClSi/c1-11(2,13(3,4)12)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFNCSNBLYOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[Si](C)(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341934 |
Source


|
| Record name | Chlorodimethyl(2-phenylpropan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118740-38-8 |
Source


|
| Record name | Chlorodimethyl(2-phenylpropan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
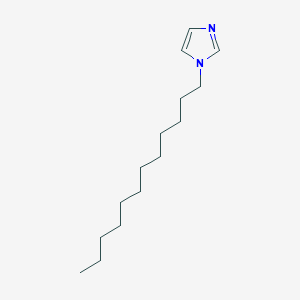


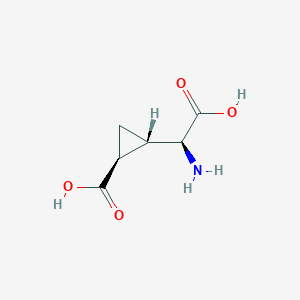
![(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid](/img/structure/B43725.png)
